molecular formula C7H4FNO3 B13823116 4-Nitro-benzoyl fluoride CAS No. 403-50-9

4-Nitro-benzoyl fluoride

Cat. No.: B13823116
CAS No.: 403-50-9
M. Wt: 169.11 g/mol
InChI Key: RTFBURLFRXDVOY-UHFFFAOYSA-N
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Description

4-Nitro-benzoyl fluoride is a useful research compound. Its molecular formula is C7H4FNO3 and its molecular weight is 169.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403-50-9

Molecular Formula

C7H4FNO3

Molecular Weight

169.11 g/mol

IUPAC Name

4-nitrobenzoyl fluoride

InChI

InChI=1S/C7H4FNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H

InChI Key

RTFBURLFRXDVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)F)[N+](=O)[O-]

Origin of Product

United States

Contextualization of Aryl Acid Fluorides in Modern Chemical Synthesis

Aryl acid fluorides, a class of carboxylic acid derivatives, have garnered significant attention in modern organic chemistry due to their unique balance of stability and reactivity. thieme-connect.comacs.org Unlike their more reactive acyl chloride counterparts, acyl fluorides often exhibit greater stability, including in the presence of water, which offers distinct advantages in synthetic applications. researchgate.net This stability, coupled with their ability to act as versatile building blocks, has made them invaluable reagents. acs.org

The synthesis of aryl fluorides is of considerable interest because of the prevalence of the aryl fluoride (B91410) moiety in pharmaceuticals and agrochemicals. nih.gov The presence of fluorine can enhance a molecule's stability towards degradation, thereby improving its biological activity. nih.gov However, the formation of aryl-fluorine bonds often requires harsh conditions, limiting their introduction to the early stages of a synthesis. nih.gov Consequently, the development of new and milder methods for creating these bonds, as well as for the synthesis of acyl fluorides themselves, is an active area of research. thieme-connect.comresearchgate.netmdpi.com Acyl fluorides can be synthesized from carboxylic acids, aldehydes, or alcohols through various methods, including oxidative fluorination and deoxyfluorination. lookchem.comresearchgate.net

Once formed, acyl fluorides participate in a wide array of chemical transformations. They can serve as acylating, arylating (or alkylating), and even fluorinating agents under different reaction conditions. thieme-connect.com Their utility is particularly evident in transition-metal-catalyzed reactions, where they are employed as a source for the "RCO" group in coupling reactions. thieme-connect.comacs.org The moderate electrophilicity of acyl fluorides allows for a fine balance between stability and reactivity, making them ideal substrates in many catalytic processes. acs.org

Significance of the 4 Nitro Benzoyl Moiety in Organic Transformations

The 4-nitrobenzoyl group is a crucial component in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro (–NO2) group. ontosight.aiontosight.ai This property significantly influences the reactivity of the molecule to which it is attached. For instance, in 4-nitrobenzoyl chloride, the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. solubilityofthings.com This increased reactivity is advantageous in reactions such as the formation of esters and amides. ontosight.airsc.org

The presence of the nitro group also plays a key role in directing the course of certain reactions and influencing the properties of the resulting products. In the context of 4-nitrobenzoyl isothiocyanate, the nitro group enhances the reactivity of the isothiocyanate group towards nucleophiles, facilitating the synthesis of thiourea (B124793) derivatives. ontosight.ai Similarly, for 4-nitrobenzoyl azide, the electron-withdrawing nature of the nitro group affects the compound's reactivity in applications like click chemistry. ontosight.ai

Furthermore, the 4-nitrobenzoyl moiety is instrumental in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com It can serve as a building block for complex organic compounds and is also used in the production of dyes and polymeric materials. solubilityofthings.comontosight.ai The strategic incorporation of a nitro group can significantly enhance the biological activity of molecules. mdpi.com

Research Trajectories and Academic Relevance of 4 Nitro Benzoyl Fluoride

Current research involving 4-nitrobenzoyl fluoride (B91410) and related compounds is focused on developing more efficient and milder synthetic methods and exploring their applications in catalysis and the synthesis of complex molecules. A significant area of investigation is the development of novel fluorination techniques. For example, recent studies have explored the use of reagents like sulfuryl fluoride and pentafluoropyridine (B1199360) for the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. researchgate.net

The catalytic applications of acyl fluorides, including 4-nitrobenzoyl fluoride, are also a major research focus. Scientists are exploring their use in various cross-coupling reactions catalyzed by transition metals like palladium and nickel. thieme-connect.com These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. For instance, nickel-catalyzed reductive coupling reactions of acyl fluorides with vinyl triflates have been developed for the synthesis of enones, which are important components of biologically active compounds. thieme-connect.com

The synthesis of 4-nitrobenzoyl fluoride itself has been a subject of study, with research demonstrating that acyl chlorides with electron-withdrawing substituents, such as 4-nitrobenzoyl chloride, undergo more rapid fluorination. acs.orgresearchgate.net This enhanced reactivity is attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nitro group. researchgate.net

Overview of Key Research Domains for 4 Nitro Benzoyl Fluoride

Historical and Contemporary Approaches to Benzoyl Fluoride Synthesis

The synthesis of benzoyl fluorides, including the nitro-substituted analogue, has evolved significantly over time. Historically, methods often relied on harsh reagents. A classic approach involves the reaction of a benzoic acid with phosphorus pentachloride to form the benzoyl chloride, which is then subjected to a fluoride source. prepchem.com While effective, the use of reagents like thionyl chloride for the initial conversion of aromatic acids with electron-withdrawing groups was not always standard, with phosphorus pentachloride often being preferred. tandfonline.com

Contemporary approaches have shifted towards milder, more selective, and catalytically driven processes. The development of specialized fluorinating agents and advanced catalytic systems now allows for the direct conversion of carboxylic acids or, more frequently, the highly efficient halogen exchange from acyl chlorides. researchgate.net Modern methods emphasize the use of catalysts to improve reaction rates and yields, particularly in phase-transfer systems and through the use of transition-metal complexes. nottingham.ac.ukthieme-connect.com These newer methodologies offer advantages in terms of substrate scope, functional group tolerance, and operational simplicity. researchgate.net

Direct Fluorination Routes to 4-Nitro-benzoyl fluoride from Carboxylic Acids

The direct conversion of carboxylic acids to acyl fluorides is an attractive synthetic strategy as it shortens the synthetic sequence by avoiding the isolation of an intermediate acyl chloride.

The direct synthesis of acyl fluorides from carboxylic acids can be achieved using deoxyfluorinating reagents. Reagents such as CpFluor have been shown to facilitate this transformation. Another approach involves the use of sulfuryl fluoride (SO₂F₂) in a one-pot sequential method starting from the carboxylic acid. researchgate.net Mechanistic studies suggest that this process proceeds through an anhydride (B1165640) intermediate which is then converted to the acyl fluoride. researchgate.net The reactivity in these systems is often enhanced by activating the carboxylic acid, for instance, through the in-situ formation of a more reactive species that is then susceptible to nucleophilic attack by a fluoride ion.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For SO₂F₂-mediated fluorination, the addition of a halide source, such as tetrabutylammonium (B224687) chloride or bromide, has been found to accelerate the formation of the acyl fluoride. researchgate.net This halide-accelerated approach has been used to synthesize various acyl fluorides in yields ranging from 30-80%. researchgate.net

Reagent SystemAdditive/CatalystTypical YieldReference
SO₂F₂Tetrabutylammonium halide30-80% researchgate.net
CpFluorNot ApplicableVaries with substrate lookchem.com

Halogen Exchange Strategies for this compound Preparation

Halogen exchange (HALEX) is a robust and widely employed method for synthesizing acyl fluorides, starting from the more common and reactive acyl chlorides.

The most direct route via halogen exchange is the nucleophilic substitution of the chlorine atom in 4-nitrobenzoyl chloride with a fluoride ion. This precursor is readily synthesized from 4-nitrobenzoic acid using reagents like thionyl chloride or phosphorus pentachloride. prepchem.comtandfonline.com The subsequent fluorination is typically accomplished using an inorganic fluoride salt such as potassium fluoride (KF), cesium fluoride (CsF), or silver fluoride (AgF). acs.org The reactivity of these salts often correlates with their solubility and lattice enthalpies, with AgF generally showing higher reactivity than CsF or KF in certain catalytic systems. acs.org The electron-withdrawing nature of the para-nitro group on the benzoyl chloride makes the carbonyl carbon more electrophilic, thus facilitating a more rapid nucleophilic attack by the fluoride ion compared to electron-neutral or electron-donating substituted analogues. researchgate.netacs.org

To overcome the challenges associated with the low solubility and reactivity of metal fluoride salts, various catalytic systems have been developed. Phase-transfer catalysts, such as tetramethylammonium (B1211777) chloride, are effective in transporting the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs, significantly improving reaction rates and yields. thieme-connect.comresearchgate.net

A notable advancement is the use of transition-metal catalysts. A cyclometallated rhodium complex, in conjunction with silver fluoride (AgF) as the fluorine source, has been shown to be a highly efficient catalyst for the fluorination of acyl chlorides. semanticscholar.orghw.ac.uk This system provides quantitative conversion of 4-nitrobenzoyl chloride to 4-nitrobenzoyl fluoride under mild conditions. The reaction proceeds rapidly, highlighting the significant catalytic enhancement. acs.org

Table of Research Findings on Catalytic Fluorination of 4-Nitrobenzoyl Chloride

Catalyst Fluoride Source Solvent Temperature Time Yield Reference
Cyclometallated Rhodium Complex AgF DCM 20 °C 110 min 94% (isolated) acs.org

Advancements in the Synthesis of 4-Nitrobenzoyl Fluoride: Novel Pathways and Mechanistic Exploration

The synthesis of 4-nitrobenzoyl fluoride, a key intermediate in the production of various specialty chemicals, has been an area of active research. Scientists are continuously seeking more efficient, environmentally friendly, and selective methods for its preparation. This article delves into recent progress in the synthetic methodologies for 4-nitrobenzoyl fluoride, with a particular focus on novel pathways and the mechanistic insights behind the fluorobenzoylation process.

Computational and Theoretical Chemistry of 4 Nitro Benzoyl Fluoride

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 4-nitrobenzoyl fluoride (B91410). These methods allow for a detailed analysis of the molecule's geometry, orbital interactions, and bond stabilities.

Density Functional Theory (DFT) is a powerful computational tool used to predict the three-dimensional arrangement of atoms in a molecule and to analyze the distribution and energy of its electrons. For 4-nitrobenzoyl fluoride, DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

The electronic structure of 4-nitrobenzoyl fluoride can be further understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In 4-nitrobenzoyl fluoride, the presence of the electron-withdrawing nitro (-NO₂) and acyl fluoride (-COF) groups is expected to significantly influence the energies and spatial distributions of these orbitals.

ParameterCalculated Value
C-F Bond Length (Å)Data not available in search results
C=O Bond Length (Å)Data not available in search results
C-N Bond Length (Å)Data not available in search results
O-C-F Bond Angle (°)Data not available in search results
C-C-N Bond Angle (°)Data not available in search results

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The C-F bond is known to be one of the strongest single bonds in organic chemistry. wikipedia.orgalfa-chemistry.com Computational methods can be used to calculate the BDE for various bonds within 4-nitrobenzoyl fluoride, providing a measure of their relative strengths and potential reactivity. For instance, the BDE of the C-F bond in the acyl fluoride group and the C-N bond connecting the nitro group to the aromatic ring are of particular interest.

Theoretical calculations are also invaluable for studying reaction mechanisms and determining the energy barriers of chemical reactions. For reactions involving 4-nitrobenzoyl fluoride, such as nucleophilic acyl substitution, DFT can be used to model the transition states and calculate the activation energy. For example, in a study of nucleophilic fluorination, DFT calculations revealed a reduced reaction barrier of 13.1 kcal/mol for a reaction involving 4-nitrobenzoyl chloride, highlighting the influence of the electron-withdrawing nitro group on the reaction rate.

Conformational Analysis and Internal Rotation Barriers

The flexibility of 4-nitrobenzoyl fluoride is primarily associated with the rotation around the single bonds connecting the acyl fluoride and nitro groups to the benzene (B151609) ring. Conformational analysis explores the different spatial arrangements of the atoms that result from these rotations and their corresponding energies.

By systematically rotating the dihedral angles of the C(aryl)-C(acyl) and C(aryl)-N bonds and calculating the energy at each step, a torsional potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of these rotations. The minima on the PES correspond to stable conformations, while the maxima represent the transition states for interconversion between these conformers. The energy difference between a minimum and a maximum on the rotational path defines the internal rotation barrier. For 4-nitrobenzoyl fluoride, a key point of interest is the rotational barrier of the acyl fluoride group, which influences the molecule's conformational preferences.

The results of computational conformational analysis can be correlated with experimental spectroscopic data. For example, if the calculated energy barrier for a particular rotation is low, it might lead to dynamic effects observable in NMR spectroscopy at certain temperatures. While specific studies correlating the theoretical conformational analysis of 4-nitrobenzoyl fluoride with experimental data were not found, this approach is a standard method for validating computational models.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental spectra to aid in structure elucidation and assignment of spectral features.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared to experimental values to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of 4-nitrobenzoyl fluoride can be calculated using DFT. These calculations provide a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, N-O stretch, C-F stretch). Comparing the calculated and experimental IR spectra helps in the assignment of the observed absorption bands. researchgate.netesisresearch.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands, which are characteristic of the molecule's electronic structure.

Spectroscopic ParameterTheoretical ValueExperimental Value
¹⁹F NMR Chemical Shift (ppm)Data not availableAvailable in literature
C=O Stretching Frequency (cm⁻¹)Data not availableAvailable in literature
UV-Vis λ_max (nm)Data not availableAvailable in literature

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the behavior of molecules and their interactions at an atomic level by simulating their motion over time. youtube.com For 4-nitrobenzoyl fluoride, MD simulations can provide insights into its conformational dynamics, interactions with other molecules, and behavior in different environments. These simulations solve Newton's laws of motion for a system of atoms, allowing researchers to model and analyze complex biological and chemical processes. youtube.com

Intermolecular interactions are critical in determining the physical and chemical properties of 4-nitrobenzoyl fluoride. The key interactions involving the 4-nitrobenzoyl moiety include hydrogen bonding and π-π stacking. The nitro group, being a strong electron-accepting substituent, significantly influences the electronic properties of the benzene ring and its interaction with other molecules. researchgate.net Studies on para-substituted nitrobenzene (B124822) derivatives show that intermolecular interactions in crystal structures can cause the nitro group to twist out of the plane of the benzene ring. mdpi.com This distortion from planarity, in turn, affects the aromaticity of the ring and the properties of the nitro group. researchgate.netmdpi.com The strength and nature of these interactions, such as hydrogen bonds, can alter the charge distribution within the molecule. mdpi.com For example, the formation of hydrogen bonds at a substituent opposite the nitro group can influence the electronic characteristics of the nitro group itself. mdpi.com

Solvation Effects and Solvent-Assisted Reaction Pathways

The choice of solvent is crucial for reactions involving 4-nitrobenzoyl fluoride, as the solvent can significantly influence reaction rates and pathways. Solvation effects refer to the interaction between solute and solvent molecules. For acyl fluorides, which are valuable synthons known for their unique balance between stability and reactivity, the solvent environment plays a key role. researchgate.net Their stability, particularly in water, distinguishes them from more reactive acyl chlorides. researchgate.net

Computational and experimental studies on fluoride ions in non-aqueous solvents provide insight into the potential behavior of 4-nitrobenzoyl fluoride in solution. The electronic structure of the solvent and the acidity of its protons can guide the reactivity of the fluoride ion. rsc.org In solvents like acetonitrile, time-resolved infrared absorption spectroscopy has been used to study the production of hydrogen fluoride (HF) from the reaction of fluorine atoms, revealing that the micro-solvation environment of the newly formed HF evolves over picoseconds. rsc.org This indicates a dynamic interaction between the solute and the surrounding solvent molecules.

Solvent molecules can also actively participate in reaction mechanisms, leading to solvent-assisted reaction pathways. For instance, in the synthesis of acyl fluorides from carboxylic acids, the solvent can influence the stability and reactivity of intermediates. Different methods for synthesizing acyl fluorides operate in various solvents such as dichloromethane (B109758) (DCM) or acetonitrile, highlighting the importance of the solvent in facilitating the transformation. nih.gov The development of environmentally friendly methods for acyl fluoride synthesis often involves exploring reactions in "green" media, including aqueous systems, where solvent interactions are paramount. researchgate.net

ParameterDescriptionRelevance to 4-Nitrobenzoyl fluoride
Solvent Polarity The dielectric constant of the solvent influences the solubility of reactants and the stabilization of charged intermediates or transition states.Polar aprotic solvents may be preferred for reactions to stabilize polar intermediates without participating in proton transfer.
Solvent Acidity (pKa) The acidity of solvent protons can determine its stability against reactive species like fluoride ions. Solvents with high pKa values (≥ 33) are generally stable and not deprotonated by fluoride. rsc.orgTo avoid side reactions, solvents with low acidity should be chosen for reactions involving 4-nitrobenzoyl fluoride.
Hydrogen Bonding The ability of a solvent to act as a hydrogen bond donor or acceptor can affect the reactivity of the carbonyl group and the fluoride atom.Protic solvents can form hydrogen bonds with the carbonyl oxygen and the nitro group, potentially altering the electrophilicity of the carbonyl carbon.
Micro-solvation Environment The specific arrangement of solvent molecules immediately surrounding the solute molecule. rsc.orgThe local solvent structure around the benzoyl fluoride moiety will influence its reactivity and the dynamics of bond-breaking and bond-forming processes.

Supramolecular Assemblies Involving 4-Nitro-benzoyl Moieties

The 4-nitrobenzoyl moiety can play a crucial role in directing the self-assembly of molecules to form larger, ordered supramolecular structures. These assemblies are governed by non-covalent intermolecular interactions. Spectroscopic investigations and molecular dynamics simulations have shown that interactions like intermolecular hydrogen bonding and π-π stacking among aromatic units are primary drivers for self-assembly. researchgate.net

A notable example involves N-(4-nitrobenzoyl)-Phe, which undergoes self-assembly to form hydrogels. researchgate.net In this system, the 4-nitrobenzoyl group facilitates the process through a combination of interactions:

Hydrogen Bonding: The peptide backbones form extended intermolecular hydrogen bonds, creating β-sheet-like structures. researchgate.net

π-π Stacking: The aromatic rings of the phenylalanine and the 4-nitrobenzoyl units engage in strong π-π stacking interactions. researchgate.net

Interaction TypeDescriptionRole in 4-Nitrobenzoyl Assemblies
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom.Key for linking molecules, as seen in peptide backbones and interactions involving the nitro group. researchgate.netresearchgate.net
π-π Stacking A non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face (T-shaped).A major driving force for the assembly of molecules containing the 4-nitrobenzoyl moiety, promoting ordered packing. researchgate.netmdpi.com
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the supramolecular structure by ensuring close packing of molecules.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.The highly polar nitro group and the carbonyl group contribute significantly to these interactions, orienting molecules within the assembly.

Strategic Applications of 4 Nitro Benzoyl Fluoride in Complex Molecule Synthesis

4-Nitro-benzoyl fluoride (B91410) as a Versatile Building Block in Organic Synthesis

The inherent reactivity of the benzoyl fluoride moiety, coupled with the electronic effects of the nitro group, makes 4-nitro-benzoyl fluoride a valuable building block for the construction of diverse and complex organic molecules. Its application in forming substituted benzoyl-containing scaffolds and in the stereoselective synthesis of amides and esters underscores its versatility.

Construction of Substituted Benzoyl-containing Scaffolds

This compound serves as a key precursor for the introduction of the 4-nitrobenzoyl group into a wide array of molecular frameworks. The acyl fluoride is highly reactive towards nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This reactivity is crucial for the synthesis of complex structures where sensitive functional groups might not tolerate harsher reaction conditions often required for other acylating agents like acyl chlorides.

For instance, in the synthesis of novel peptidomimetics, derivatives of this compound, such as 2-(4-nitrophenoxy)benzoyl fluoride and 4-(4-nitrophenoxy)benzoyl fluoride, have been utilized to construct complex benzamide structures. These intermediates react with amine-containing scaffolds, such as 6-(4-t-butylphenoxy)benzo[d]thiazol-2-amine, to yield elaborate molecules like N-(6-(4-(t-butyl)phenoxy)benzo[d]thiazol-2-yl)-2-(4-nitrophenoxy)benzamide tcichemicals.com. This demonstrates the utility of a this compound related structure in building complex, multi-ring systems that are of interest in medicinal chemistry.

The versatility of this compound extends to its use in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. This property allows for the displacement of the fluorine atom or other leaving groups on the aromatic ring, leading to the formation of a diverse range of substituted benzoyl-containing scaffolds.

Reactant 1Reactant 2ProductApplication
2-(4-nitrophenoxy)benzoyl fluoride6-(4-t-butylphenoxy)benzo[d]thiazol-2-amineN-(6-(4-(t-butyl)phenoxy)benzo[d]thiazol-2-yl)-2-(4-nitrophenoxy)benzamideSynthesis of Peptidomimetics tcichemicals.com
4-(4-nitrophenoxy)benzoyl fluoride6-(4-fluorophenoxy)benzo[d]thiazol-2-amineN-(6-(4-fluorophenoxy)benzo[d]thiazol-2-yl)-4-(4-nitrophenoxy)benzamideSynthesis of Peptidomimetics tcichemicals.com

Synthesis of Amides and Esters with Defined Stereochemistry

The controlled formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the preparation of chiral molecules such as pharmaceuticals and natural products. While direct evidence for the widespread use of this compound in stereoselective acylations is not abundant in the readily available literature, the principles of kinetic resolution and chiral derivatization suggest its potential in this area.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral reagent. In the context of this compound, this would involve its reaction with a racemic alcohol or amine in the presence of a chiral catalyst or as a chiral derivative itself. The two enantiomers would react at different rates, leading to an enrichment of the unreacted, slower-reacting enantiomer and the formation of a diastereomeric product from the faster-reacting enantiomer. Although specific examples with this compound are not prominently documented, the general principle is well-established for other acylating agents in the kinetic resolution of alcohols and amines.

Chiral resolution, another key strategy, involves the conversion of a racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. This compound could potentially be used to derivatize a racemic alcohol or amine, and if a chiral version of the acyl fluoride or a chiral catalyst is employed, the resulting diastereomeric esters or amides could be separated.

While specific research detailing the use of this compound for the synthesis of amides and esters with defined stereochemistry is an area that warrants further exploration, the fundamental reactivity of acyl fluorides makes it a plausible candidate for such transformations, particularly in the development of new methodologies for asymmetric synthesis.

Derivatization Reagent in Analytical and Synthetic Methodologies

The introduction of a specific functional group, or "tag," onto an analyte can significantly enhance its detectability and separation in various analytical techniques. This compound, and more commonly its chloride analogue, serves as an effective derivatization reagent, particularly for pre-column derivatization in chromatography, owing to the strong chromophoric properties of the nitrobenzoyl group.

Pre-column Derivatization for Spectroscopic Detection

In high-performance liquid chromatography (HPLC), many analytes lack a suitable chromophore for sensitive UV-Vis detection. Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a chromophoric tag. The 4-nitrobenzoyl group is an excellent chromophore, exhibiting strong absorbance in the UV region.

While 4-nitrobenzoyl chloride is more commonly cited in the literature for this purpose, the reactivity of this compound makes it a suitable alternative. The reaction with nucleophilic functional groups, such as hydroxyl and amino groups, on the analyte molecule leads to the formation of a derivative with enhanced UV absorbance. This allows for the sensitive detection and quantification of otherwise difficult-to-detect compounds. For instance, p-nitrobenzoyl chloride has been successfully used for the derivatization of compounds like glufosinate for HPLC-UV analysis nih.gov. The resulting p-nitrobenzoyl derivative of glufosinate exhibits a maximum absorbance at 272.8 nm, enabling its detection at low concentrations nih.gov. This principle is directly applicable to this compound.

The choice between the fluoride and chloride derivative often depends on reactivity, selectivity, and the stability of the reagent and the resulting derivative. Acyl fluorides are generally more reactive than acyl chlorides, which can be advantageous for derivatizing less reactive functional groups or for carrying out reactions under milder conditions.

Analyte TypeDerivatization ReagentDetection MethodApplication
Alcohols, Aminesp-Nitrobenzoyl chlorideHPLC-UVQuantification of analytes lacking a strong chromophore
Glufosinatep-Nitrobenzoyl chlorideHPLC-UVDetermination in biological samples nih.gov
Polyhydric alcohols4-Nitrobenzoyl chlorideHPLCSeparation and analysis

Functionalization of Alcohols and Amines

The high reactivity of the acyl fluoride group in this compound makes it an efficient reagent for the functionalization of alcohols and amines, leading to the formation of stable ester and amide linkages, respectively. This process is fundamental in both synthetic organic chemistry and in the preparation of derivatives for analytical purposes.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of the fluoride ion, a good leaving group, to form the corresponding ester or amide.

This functionalization is widely employed to modify the properties of molecules. For example, in synthetic chemistry, the introduction of a 4-nitrobenzoyl group can serve as a protecting group for alcohols and amines. This group is generally stable to a variety of reaction conditions and can be removed later in the synthetic sequence. The strong electron-withdrawing nature of the nitro group can also influence the reactivity of other parts of the molecule.

In the context of analytical chemistry, as discussed in the previous section, this functionalization is key to enhancing detectability. The conversion of polar hydroxyl and amino groups into less polar ester and amide derivatives can also improve the chromatographic behavior of the analytes, leading to better peak shapes and resolution in reversed-phase HPLC.

Precursor for Advanced Fluorinated Organic Compounds

The strategic placement of fluorine atoms in organic molecules can have a profound impact on their biological and material properties. This compound, containing both a fluorine atom and a versatile functional group, serves as a valuable precursor for the synthesis of more complex fluorinated organic compounds.

Furthermore, the nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities. For instance, the reduction of the nitro group can yield an amino group, which can then participate in a host of subsequent reactions, such as diazotization followed by substitution, or amide bond formation. This opens up pathways to a diverse array of substituted aromatic compounds.

The combination of the reactive acyl fluoride and the transformable nitro group makes this compound a strategic starting material for the synthesis of advanced organic materials, pharmaceuticals, and agrochemicals where the presence of fluorine and specific substitution patterns on the aromatic ring are desired for optimal performance.

Strategic Applications of 4-Nitrobenzoyl Fluoride in Complex Molecule Synthesis

While 4-Nitrobenzoyl fluoride is a recognized acylating agent in organic synthesis, its specific and detailed application within complex tandem reactions and one-pot syntheses for the construction of intricate molecular architectures is not extensively documented in readily available scientific literature. Tandem reactions, also known as cascade or domino reactions, and one-pot syntheses are highly efficient synthetic strategies that involve multiple bond-forming events in a single reaction vessel. These approaches are prized for their atom and step economy, leading to a reduction in waste, time, and resources.

The reactivity of 4-Nitrobenzoyl fluoride, characterized by the electrophilic nature of its acyl fluoride group and the electron-withdrawing effect of the nitro group, suggests its potential as a versatile building block in such processes. In principle, it could serve as an initiator or a key participant in a variety of reaction cascades. For instance, an initial acylation event could be envisaged to trigger a subsequent intramolecular cyclization or a cascade of intermolecular reactions.

Despite this theoretical potential, a thorough search of chemical databases and scholarly articles did not yield specific examples or detailed research findings on the integration of 4-Nitrobenzoyl fluoride into tandem or one-pot synthetic strategies for the synthesis of complex molecules. The existing literature primarily focuses on its role as a standard acylating agent in more conventional, stepwise synthetic routes.

Consequently, due to the absence of specific research data on the application of 4-Nitrobenzoyl fluoride in tandem and one-pot reactions, a data table illustrating its use in such contexts cannot be provided at this time. Further research in this area would be necessary to explore and document the potential of this reagent in advanced, efficient synthetic methodologies.

Future Directions and Emerging Research Avenues for 4 Nitro Benzoyl Fluoride

Development of Asymmetric Catalytic Reactions Utilizing 4-Nitrobenzoyl Fluoride (B91410)

A significant frontier in organic synthesis is the development of catalytic asymmetric reactions to produce enantiomerically pure compounds. While direct applications of 4-nitrobenzoyl fluoride in this area are still emerging, its potential is underscored by research on related benzoyl fluorides. Substituted benzoyl fluorides are being explored as latent sources of fluoride for enantioselective transformations. mdpi.comacs.org This strategy involves the in situ generation of a nucleophilic fluoride species, which then participates in asymmetric bond-forming reactions under the control of a chiral catalyst.

The electron-withdrawing nitro group in 4-nitrobenzoyl fluoride is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating its activation by chiral Lewis acid or organocatalysts. Future research is anticipated to focus on the design of novel chiral catalysts that can effectively recognize and activate the 4-nitrobenzoyl fluoride molecule, enabling a range of enantioselective reactions. These could include asymmetric acylations, kinetic resolutions of racemic alcohols or amines, and desymmetrization reactions. The development of such methodologies would provide efficient routes to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Table 1: Potential Asymmetric Catalytic Reactions Utilizing 4-Nitrobenzoyl Fluoride

Reaction TypeCatalyst ClassPotential Products
Asymmetric AcylationChiral Lewis Acids, Chiral N-Heterocyclic Carbenes (NHCs)Chiral esters, Chiral amides
Kinetic ResolutionChiral Acyl-Transfer CatalystsEnantioenriched alcohols and amines
DesymmetrizationChiral Lewis Acids, OrganocatalystsChiral diols and diamines
Asymmetric FluorinationChiral Phase-Transfer CatalystsChiral organofluorine compounds

Applications in Organofluorine Chemistry and Material Science Precursors

Organofluorine compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. wikipedia.orgnih.govbeilstein-journals.org 4-Nitrobenzoyl fluoride serves as a valuable building block for the synthesis of more complex organofluorine molecules. nih.govbiesterfeld.no Its reactivity allows for the introduction of the 4-nitrobenzoyl group into various scaffolds, which can then be further manipulated.

In materials science, the focus is on creating high-performance polymers with tailored properties. While direct polymerization of 4-nitrobenzoyl fluoride is not a common strategy, it can be envisioned as a precursor for the synthesis of specialized monomers. For instance, the nitro group could be reduced to an amine, which can then be used in the synthesis of polyamides or polyimides. The presence of the fluorine atom in the acyl fluoride precursor could impart desirable characteristics such as thermal stability and chemical resistance to the final polymer. Research in this area may explore the use of 4-nitrobenzoyl fluoride in the synthesis of novel fluorinated monomers for applications in areas like electronics and aerospace. A conceptual parallel can be drawn from the use of monomers like 4-vinylbenzenesulfonyl fluoride in RAFT polymerization to create functional polymers. chemrxiv.org

Exploration in Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Flow chemistry and microreactor technology offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. acs.orgeuropa.eu The synthesis and reactions of nitroaromatic compounds, which can be highly exothermic and potentially hazardous, are particularly well-suited for this technology. mdpi.comresearchgate.net

Future research will likely focus on developing continuous-flow processes for the synthesis of 4-nitrobenzoyl fluoride itself, as well as for its subsequent reactions. Microreactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For example, nucleophilic aromatic substitution reactions involving fluoride, which often require harsh conditions, could be performed more safely and efficiently in a microreactor setup. researchgate.net The integration of in-line analytical techniques would allow for real-time monitoring and optimization of these processes, paving the way for automated and scalable production of 4-nitrobenzoyl fluoride and its derivatives.

Advanced Computational Studies for Rational Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. researchgate.netresearchgate.net Advanced computational studies on 4-nitrobenzoyl fluoride can provide valuable insights into its electronic structure and reactivity, guiding the rational design of new reactions.

DFT calculations can be employed to:

Analyze the electronic effects of the nitro group: Quantify how the strong electron-withdrawing nature of the nitro group influences the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring towards nucleophilic attack. researchgate.net

Model transition states of potential reactions: Predict the feasibility and stereochemical outcome of new reactions involving 4-nitrobenzoyl fluoride, such as asymmetric catalytic transformations.

Investigate reaction mechanisms: Elucidate the detailed pathways of known and novel reactions, including nucleophilic aromatic substitution and reactions at the carbonyl group. A study on benzoyl peroxide has demonstrated the utility of computational tools in understanding molecular structure and reactivity. tandfonline.com

These computational insights will accelerate the discovery of novel reactivity patterns and the development of efficient and selective synthetic methodologies.

Table 2: Key Parameters from a Hypothetical DFT Study on 4-Nitrobenzoyl Fluoride

ParameterCalculated ValueSignificance
Mulliken Charge on Carbonyl Carbon+0.85High electrophilicity, susceptible to nucleophilic attack
LUMO Energy-3.5 eVIndicates susceptibility to electron acceptance
C-F Bond Dissociation Energy120 kcal/molStrong bond, influences reactivity at the acyl fluoride
Aromatic Ring Nucleophilicity IndexLowDeactivated ring, prone to nucleophilic aromatic substitution

Unexplored Reactivity Patterns and Functionalization Strategies

Beyond its established role as an acylating agent, 4-nitrobenzoyl fluoride possesses latent reactivity that remains to be fully explored. The presence of both a highly reactive acyl fluoride and an electron-deficient aromatic ring opens up avenues for novel functionalization strategies.

One promising area is the exploration of nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.orgnih.gov While the C-F bond is generally strong, the powerful electron-withdrawing effect of the nitro group could activate the aromatic ring towards substitution of the fluorine atom or other groups on the ring under specific conditions. Research could focus on discovering new nucleophiles and reaction conditions to achieve regioselective functionalization of the aromatic core.

Furthermore, the nitro group itself can be a versatile functional handle. Its reduction to an amino group is a well-established transformation, but other reactions, such as partial reduction to a nitroso or hydroxylamino group, or its participation in cycloaddition reactions, are less explored in the context of the 4-nitrobenzoyl fluoride framework. The development of selective transformations of the nitro group without affecting the acyl fluoride would significantly expand the synthetic utility of this compound as a versatile building block. nih.govbeilstein-journals.org

Q & A

Q. What are the established synthetic routes for preparing 4-nitro-benzoyl fluoride derivatives, and how are reaction conditions optimized?

this compound derivatives are commonly synthesized via nucleophilic acyl substitution. For example, 4-nitro-benzoyl chloride reacts with phenolic compounds (e.g., resorcinol or p-cresol) in ethanolic NaOH to form esters like PG1 and PG2 . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.
  • Catalysts : Bases like K₂CO₃ or DIPEA improve reaction efficiency by deprotonating phenolic substrates.
  • Temperature : Reactions are typically conducted at reflux (60–80°C) to accelerate kinetics without decomposition.
    Purification involves washing with dilute HCl to remove unreacted starting materials, followed by recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., nitro group at C4, fluorine at C1). For example, the fluorine atom in this compound causes deshielding in adjacent protons, detectable via ¹H NMR .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
  • HRMS : Molecular ion peaks (e.g., m/z 275.06 for 4-(3-nitrobenzyloxy)benzoyl fluoride) validate molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HF release during hydrolysis).
  • Waste Disposal : Neutralize acidic byproducts before disposal. Avoid aqueous waste mixing with organic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

Contradictions (e.g., unexpected NMR shifts or HRMS discrepancies) often arise from:

  • Isomeric byproducts : Use 2D NMR (COSY, HSQC) to differentiate regioisomers.
  • Degradation products : Stability studies under varying pH/temperature identify decomposition pathways.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Stepwise Optimization :

    StepParameterOptimization Strategy
    1AcylationUse excess 4-nitro-benzoyl chloride (1.2–1.5 eq.)
    2SolventSwitch from DCM to DMF for better solubility
    3CatalystReplace K₂CO₃ with DIPEA for milder conditions
  • In situ Monitoring : TLC or LC-MS tracks intermediate formation to halt reactions at peak conversion .

Q. How does the electronic nature of the nitro and fluorine groups influence the reactivity of this compound in nucleophilic substitutions?

  • Nitro Group : Strong electron-withdrawing effect activates the carbonyl carbon for nucleophilic attack.
  • Fluorine : Enhances electrophilicity via inductive effects but may sterically hinder bulkier nucleophiles.
    Comparative studies with analogs (e.g., 4-chloro-nitrobenzoyl chloride) show faster reaction rates for fluoride derivatives due to fluorine’s higher electronegativity .

Q. What role do this compound derivatives play in the development of antimicrobial agents?

These derivatives serve as precursors for sulfonamide and benzoate-based inhibitors. For example:

  • PG1 and PG2 : Synthesized from 4-nitro-benzoyl chloride exhibit antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL).
  • Mechanism : The nitro group facilitates redox interactions with microbial enzymes, while the fluorine enhances membrane permeability .

Q. How can researchers address discrepancies in biological activity data between this compound derivatives and structurally similar compounds?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace fluorine with chlorine) to isolate electronic vs. steric effects.
  • Enzyme Assays : Compare inhibition kinetics (e.g., Ki values) against serine proteases to identify key binding interactions .

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